Uridine 5'-(tetrahydrogen triphosphate), 2'-deoxy-, disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uridine 5’-(tetrahydrogen triphosphate), 2’-deoxy-, disodium salt is a nucleotide analog that plays a crucial role in various biochemical processes. This compound is a derivative of uridine triphosphate, where the ribose sugar is replaced by a deoxyribose sugar, making it a deoxyuridine triphosphate analog. It is commonly used in molecular biology and biochemistry research due to its involvement in DNA synthesis and repair mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Uridine 5’-(tetrahydrogen triphosphate), 2’-deoxy-, disodium salt typically involves the phosphorylation of 2’-deoxyuridine. The process begins with the protection of the hydroxyl groups on the deoxyribose sugar, followed by the selective phosphorylation of the 5’-hydroxyl group. This is achieved using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoramidite chemistry. The final step involves the deprotection of the hydroxyl groups to yield the desired triphosphate compound.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated synthesizers. The process is optimized for high yield and purity, often involving multiple purification steps such as ion-exchange chromatography and high-performance liquid chromatography (HPLC). The final product is typically lyophilized to obtain a stable, dry powder form.
Chemical Reactions Analysis
Types of Reactions
Uridine 5’-(tetrahydrogen triphosphate), 2’-deoxy-, disodium salt undergoes various chemical reactions, including:
Phosphorylation: It can be further phosphorylated to form higher-order polyphosphates.
Hydrolysis: It can be hydrolyzed to its monophosphate and diphosphate forms.
Substitution: The triphosphate group can be substituted with other nucleotides in enzymatic reactions.
Common Reagents and Conditions
Phosphorylation: Reagents such as ATP and kinase enzymes are commonly used.
Hydrolysis: Acidic or enzymatic conditions facilitate hydrolysis.
Substitution: DNA polymerases and other nucleotide-modifying enzymes are used in substitution reactions.
Major Products
Monophosphate and Diphosphate Derivatives: Formed through hydrolysis.
Polyphosphates: Formed through further phosphorylation.
Scientific Research Applications
Uridine 5’-(tetrahydrogen triphosphate), 2’-deoxy-, disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a substrate in nucleotide synthesis and modification studies.
Biology: Plays a role in DNA replication and repair mechanisms.
Medicine: Investigated for its potential in antiviral therapies and as a diagnostic tool in genetic disorders.
Industry: Used in the production of nucleic acid-based pharmaceuticals and as a reagent in biochemical assays.
Mechanism of Action
The compound exerts its effects by acting as a substrate for DNA polymerases during DNA synthesis. It is incorporated into the growing DNA strand, where it pairs with adenine. This incorporation can lead to chain termination if the compound lacks a 3’-hydroxyl group, making it useful in sequencing and other molecular biology techniques. The molecular targets include DNA polymerases and other enzymes involved in nucleotide metabolism.
Comparison with Similar Compounds
Similar Compounds
Deoxyuridine Triphosphate (dUTP): Similar in structure but lacks the disodium salt form.
Uridine Triphosphate (UTP): Contains a ribose sugar instead of deoxyribose.
Thymidine Triphosphate (TTP): Contains a thymine base instead of uracil.
Uniqueness
Uridine 5’-(tetrahydrogen triphosphate), 2’-deoxy-, disodium salt is unique due to its specific structure, which combines the properties of deoxyribonucleotides and the triphosphate group. This makes it particularly useful in studies involving DNA synthesis and repair, as well as in the development of nucleotide-based therapeutics.
Properties
CAS No. |
93919-43-8 |
---|---|
Molecular Formula |
C9H15N2Na2O14P3+2 |
Molecular Weight |
514.12 g/mol |
IUPAC Name |
disodium;[[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H15N2O14P3.2Na/c12-5-3-8(11-2-1-7(13)10-9(11)14)23-6(5)4-22-27(18,19)25-28(20,21)24-26(15,16)17;;/h1-2,5-6,8,12H,3-4H2,(H,18,19)(H,20,21)(H,10,13,14)(H2,15,16,17);;/q;2*+1/t5-,6+,8+;;/m0../s1 |
InChI Key |
MYSPQSAAHPZTGA-CDNBRZBRSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O.[Na+].[Na+] |
Canonical SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.